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Cat. No.: B15571407

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSB-1901 is a highly potent and selective antagonist of the A2B adenosine receptor (A2BAR).
With a chemical formula of C24H25BrN604S and a molecular weight of 573.46 g/mol , this
small molecule exhibits picomolar affinity for the human A2BAR, making it a valuable tool for in
vitro and in vivo studies. Its exceptional selectivity over other adenosine receptor subtypes
positions it as a promising candidate for research in oncology, inflammation, and other
pathological conditions where the A2BAR is implicated. This guide provides a comprehensive
overview of the known properties of PSB-1901, including its physicochemical characteristics,
pharmacological data, and detailed experimental protocols for its synthesis and biological
evaluation.

Core Properties of PSB-1901

This section summarizes the key chemical and biological properties of PSB-1901.

Physicochemical Properties

The known physicochemical properties of PSB-1901 are presented in the table below.
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Property Value Reference
CAS Number 2332835-02-4 [1]
Molecular Formula C24H25BrN604S [1]
Molecular Weight 573.46 g/mol [1]
Appearance White to off-white solid [1]
Solubility > 100 mg/mL in DMSO [1]
Storage Powder: -20°C for 3 years; In o

solvent: -80°C for 6 months

Pharmacological Properties

PSB-1901 is distinguished by its high affinity and selectivity for the A2B adenosine receptor.

The following table outlines its key pharmacological parameters.

Parameter Species Value Reference
Ki (A2BAR) Human 0.0835 nM 2]
KB (A2BAR) Human 0.0598 nM [2]
>10,000-fold vs. A1,
Selectivity A2A, and A3 AR [2]
subtypes

Mechanism of Action and Signaling Pathway

PSB-1901 functions as a competitive antagonist at the A2B adenosine receptor, a G protein-

coupled receptor (GPCR). Under normal physiological conditions, the A2BAR is activated by

elevated extracellular adenosine levels, which typically occur during metabolic stress,

inflammation, or hypoxia. The A2BAR couples to Gs and Gq proteins, leading to the activation

of downstream signaling cascades.

By blocking the binding of adenosine to the A2BAR, PSB-1901 inhibits these downstream
effects. The primary signaling pathway inhibited by PSB-1901 is the Gs-protein-mediated
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activation of adenylyl cyclase, which results in the production of cyclic AMP (CAMP).
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Figure 1. A2B Adenosine Receptor Signaling Pathway and the Antagonistic Action of PSB-
1901.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and biological
evaluation of PSB-1901, based on established protocols for similar compounds and general
assay principles.

Synthesis of PSB-1901

The synthesis of PSB-1901 involves a convergent approach, culminating in the coupling of a
xanthine core with a substituted benzenesulfonamide moiety.
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Xanthine Core Synthesis Sulfonamide Moiety Synthesis
5,6-diamino-1-propyluracil 4-formylbenzoic acid 4-chlorobenzenesulfonyl chloride 1-(4-bromophenyl)piperazine
Y \ 4 \ 4 \ 4
8-phenylxanthine derivative 4-((4-(4-bromophenyl)piperazin-1-yl)sulfonyl)aniline

Final Coupling and Purification
A

Coupling Reaction

\ 4

Purification (Chromatography)

Y

PSB-1901

Click to download full resolution via product page
Figure 2. General Synthetic Workflow for PSB-1901.

Detailed Protocol: A convergent synthesis strategy is employed. The key steps involve the
preparation of the 8-phenylxanthine core and the 4-((4-(4-bromophenyl)piperazin-1-
yl)sulfonyl)phenyl moiety, followed by their coupling. While the specific details for PSB-1901
are found in the primary literature, a representative protocol for similar compounds involves the
condensation of a 5,6-diaminouracil derivative with a substituted benzaldehyde, followed by
cyclization to form the xanthine ring. The sulfonamide portion is typically synthesized by
reacting a sulfonyl chloride with the appropriate piperazine derivative. The final coupling of
these two fragments yields the target molecule, which is then purified by chromatography.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b15571407?utm_src=pdf-body-img
https://www.benchchem.com/product/b15571407?utm_src=pdf-body
https://www.benchchem.com/product/b15571407?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571407?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Radioligand Binding Assay

Radioligand binding assays are crucial for determining the affinity (Ki) of PSB-1901 for the
A2BAR.
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Figure 3. Experimental Workflow for Radioligand Binding Assay.
Detailed Protocol:

e Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells
stably expressing the human A2B adenosine receptor. Cells are homogenized in a cold
buffer and centrifuged to pellet the membranes, which are then resuspended in an
appropriate assay buffer.

» Binding Assay: Competition binding assays are performed in 96-well plates. Membranes are
incubated with a fixed concentration of a suitable radioligand (e.g., [3H]PSB-603) and a
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range of concentrations of the unlabeled test compound (PSB-1901).

 Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.

« Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate
the membrane-bound radioligand from the free radioligand.

» Quantification: The radioactivity retained on the filters is measured using a scintillation
counter.

» Data Analysis: The data are analyzed using non-linear regression to determine the 1C50
value, from which the Ki value is calculated using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This assay determines the functional antagonism of PSB-1901 by measuring its ability to inhibit
agonist-stimulated cAMP production.
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Figure 4. Experimental Workflow for cAMP Accumulation Assay.

Detailed Protocol:

o Cell Culture: CHO cells expressing the human A2BAR are seeded in 96-well plates and
cultured until they reach the desired confluency.

e Pre-incubation: The cells are washed and then pre-incubated with various concentrations of
PSB-1901 for a defined period.

o Stimulation: An A2BAR agonist, such as 5'-(N-Ethylcarboxamido)adenosine (NECA), is
added to the wells to stimulate cAMP production.
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e Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.

o CAMP Quantification: The concentration of CAMP in the cell lysates is measured using a
suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or
an Enzyme-Linked Immunosorbent Assay (ELISA).

o Data Analysis: The data are analyzed to determine the concentration of PSB-1901 required
to inhibit 50% of the agonist-induced cAMP production (IC50), from which the functional
antagonist constant (KB) can be calculated.

Conclusion

PSB-1901 is a powerful and highly selective research tool for investigating the role of the A2B
adenosine receptor in health and disease. Its picomolar potency and significant selectivity
make it an ideal probe for dissecting A2BAR-mediated signaling pathways and for preclinical
studies exploring the therapeutic potential of A2BAR antagonism. The experimental protocols
outlined in this guide provide a framework for the synthesis and biological characterization of
this important pharmacological agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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